Sodium dimethyldithioarsinate
Overview
Description
Sodium dimethyldithioarsinate is a chemical compound that has been studied for its reaction with hydrogen sulfide (H2S), which is of biological significance and may be implicated in the overall toxicity and carcinogenicity of arsenic .
Synthesis Analysis
The synthesis of Sodium dimethyldithioarsinate involves the reaction of dimethylarsinic acid with hydrogen sulfide . It can also be prepared from sodium dimethyldithioarsinate dihydrate, Me2AsS2Na⋅2H2O, and palladium(II) acetate .Molecular Structure Analysis
The molecular structure of Sodium dimethyldithioarsinate has been studied using improved spectroscopic and structural analysis techniques .Chemical Reactions Analysis
The reaction of Sodium dimethyldithioarsinate with hydrogen sulfide (H2S) has been monitored, and an initial product, dimethylthioarsinic acid, was observed . A second slower-forming product was also identified .Scientific Research Applications
1. Complex Formation with Trimethylplatinum
Sodium dimethyldithioarsinate(V) undergoes metathesis with tetrameric trimethylplatinum chloride, forming binuclear and mononuclear complexes. These complexes are stable and do not exhibit fluxionality. An X-ray diffraction study of these complexes provides insights into their molecular structure (Abel, Beckett, Bates, & Hursthouse, 1988).
2. Role in Toxicity and Carcinogenicity of Arsenic
The reaction of dimethylarsinic acid with hydrogen sulfide, forming dimethylthioarsinic acid and sodium dimethyldithioarsinate, is significant in understanding the toxicity and carcinogenicity of arsenic. This process, observed in aqueous phases, aids in the identification of arsenic-related compounds (Fricke et al., 2005).
3. Environmental Impact in Landfills
The formation of dimethyldithioarsinic acid in simulated landfill leachates is studied to understand its environmental impact. This study explores the relationship between hydrosulfide concentration in leachates and the formation of dimethyldithioarsinic acid, providing insights into its occurrence and toxicity in landfill environments (An et al., 2016).
4. Interaction with Organotin Compounds
Sodium dimethyldithioarsinate reacts with organotin chlorides to form organotin derivatives. These compounds exhibit unique structural characteristics, providing valuable information on the chemical behavior of dimethyldithioarsinato groups in different organotin environments (Haiduc & Silaghi-Dumitrescu, 1982).
5. Ecotoxicity Assessment
The ecotoxicity of sodium dimethyldithiocarbamate and its micro-sized metal chelates is assessed using Caenorhabditis elegans as a model organism. This study helps to understand the ecological risks of these compounds when they leak into the environment from wastewater and hazardous waste treatments (Wang et al., 2020).
6. Synthesis for Environmental Applications
A modified synthesis method for dimethylated thioarsenicals, including dimethyldithioarsinic acid, is presented. This method aids in quantifying ecological effects and stability of these compounds in environmental media, addressing challenges in replicating previous studies and standardizing synthesis methods (Lee, Kim, Jeong, & Yoon, 2018).
properties
IUPAC Name |
sodium;dimethyl-sulfanylidene-sulfido-λ5-arsane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7AsS2.Na/c1-3(2,4)5;/h1-2H3,(H,4,5);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZONEMRNNVFDI-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[As](=S)(C)[S-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6AsNaS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20950038 | |
Record name | Sodium dimethylarsinodithioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20950038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium dimethyldithioarsinate | |
CAS RN |
27318-74-7 | |
Record name | Arsinodithioic acid, dimethyl-, sodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027318747 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium dimethylarsinodithioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20950038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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